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Compound of Interest

Compound Name: Ipramidil

Cat. No.: B1662732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ipramidil, with the CAS number 83656-38-6, is a furoxan-based compound investigated for its

potential therapeutic applications stemming from its activity as a nitric oxide (NO) donor. This

technical guide provides a comprehensive overview of the synthesis and chemical properties of

Ipramidil. It details a plausible synthetic pathway, outlines its mechanism of action as a soluble

guanylate cyclase (sGC) activator, and presents its key physicochemical properties.

Furthermore, this document includes detailed experimental protocols for the synthesis and

biological characterization of Ipramidil, aimed at facilitating further research and development

in the field of cardiovascular and related therapies.

Chemical Properties of Ipramidil
Ipramidil, systematically named 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-

dicarboxamide, is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide)

class. Its chemical structure is characterized by a central furoxan ring substituted with two

isopropylamide groups.
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Property Value Reference

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-

yl)-1,2,5-oxadiazol-2-ium-3,4-

dicarboxamide

CAS Number 83656-38-6

Molecular Formula C₁₀H₁₆N₄O₄ [1][2]

Molecular Weight 256.26 g/mol [1][2]

Appearance
White to off-white solid

(predicted)

Solubility

Predicted to be soluble in

organic solvents like DMSO

and methanol.

Melting Point Not available

pKa Not available

Synthesis of Ipramidil
A detailed, step-by-step synthesis of Ipramidil has not been explicitly reported in publicly

available literature. However, based on established synthetic methodologies for furoxan-3,4-

dicarboxamides, a plausible multi-step synthesis is proposed below. The key starting material

would be a dialkyl furoxan-3,4-dicarboxylate, which can be synthesized from the corresponding

dialkyl dioxime.

Proposed Synthesis Pathway
The proposed synthesis of Ipramidil involves a two-step process starting from dimethyl

furoxan-3,4-dicarboxylate:

Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

This intermediate can be synthesized from dimethyl dioxime through an oxidative cyclization

reaction.
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Step 2: Amidation of Dimethyl Furoxan-3,4-dicarboxylate

The diester is then reacted with isopropylamine to form the desired N,N'-diisopropyl-furoxan-

3,4-dicarboxamide (Ipramidil).

Step 1: Furoxan Ring Formation

Step 2: Amidation

Dimethyl Dioxime Dimethyl Furoxan-3,4-dicarboxylate

Oxidative Cyclization
(e.g., N2O4)

Dimethyl Furoxan-3,4-dicarboxylate

Ipramidil
Amidation

Isopropylamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ipramidil.

Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of Dimethyl Furoxan-3,4-dicarboxylate

Materials: Dimethyl dioxime, dinitrogen tetroxide (N₂O₄), anhydrous diethyl ether.

Procedure:

Dissolve dimethyl dioxime (1 equivalent) in anhydrous diethyl ether in a round-bottom flask

equipped with a magnetic stirrer and a gas inlet.

Cool the solution to 0°C in an ice bath.
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Bubble a stream of dinitrogen tetroxide (N₂O₄) gas through the solution for 2-4 hours. The

reaction progress should be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, purge the solution with nitrogen gas to remove excess

N₂O₄.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude dimethyl furoxan-3,4-dicarboxylate.

Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Ipramidil

Materials: Dimethyl furoxan-3,4-dicarboxylate, isopropylamine, methanol, triethylamine

(optional).

Procedure:

Dissolve dimethyl furoxan-3,4-dicarboxylate (1 equivalent) in methanol in a sealed

reaction vessel.

Add an excess of isopropylamine (at least 2.2 equivalents) to the solution. A catalytic

amount of a non-nucleophilic base such as triethylamine can be added to facilitate the

reaction.

Heat the mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain

crude Ipramidil.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane)

to afford pure Ipramidil.

Mechanism of Action
Ipramidil functions as a nitric oxide (NO) donor. The furoxan ring is a key structural feature

that, upon enzymatic or chemical reduction in vivo, releases NO. The liberated NO then

activates soluble guanylate cyclase (sGC), a key enzyme in the cardiovascular system.

Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP). The subsequent increase in intracellular cGMP levels triggers a

cascade of downstream signaling events, ultimately resulting in smooth muscle relaxation and

vasodilation.

Ipramidil Nitric Oxide (NO)Release

Soluble Guanylate
Cyclase (sGC)

Activates

cGMPConverts

GTP

VasodilationLeads to

Click to download full resolution via product page

Caption: Signaling pathway of Ipramidil-induced vasodilation.

Experimental Protocols for Biological Evaluation
In Vitro Vasodilation Assay
This protocol is designed to assess the vasodilatory effect of Ipramidil on isolated arterial

rings.

Materials: Isolated rat aortic rings, Krebs-Henseleit solution, phenylephrine (PE),

acetylcholine (ACh), sodium nitroprusside (SNP), Ipramidil stock solution (in DMSO), organ

bath system with force transducers.

Procedure:
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Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O₂/5% CO₂.

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

Induce contraction with phenylephrine (PE, 1 µM).

Once a stable contraction is achieved, test for endothelium integrity by adding

acetylcholine (ACh, 10 µM). A relaxation of >70% indicates intact endothelium.

Wash the rings and allow them to return to baseline tension.

Re-contract the rings with PE (1 µM).

Once a stable plateau is reached, add cumulative concentrations of Ipramidil (e.g., 1 nM

to 100 µM) to the bath.

Record the relaxation response at each concentration.

A positive control (e.g., sodium nitroprusside) and a vehicle control (DMSO) should be run

in parallel.

Express the relaxation as a percentage of the PE-induced pre-contraction.

Soluble Guanylate Cyclase (sGC) Activation Assay
This assay measures the ability of Ipramidil to directly activate sGC.

Materials: Purified sGC enzyme, GTP, Ipramidil, NO donor (e.g., SNP as a positive control),

reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM DTT, 0.5 mM GTP), cGMP

enzyme immunoassay (EIA) kit.

Procedure:

Prepare a reaction mixture containing the reaction buffer and purified sGC enzyme.

Add varying concentrations of Ipramidil or the positive control (SNP) to the reaction

mixture.
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Initiate the reaction by adding GTP.

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

Quantify the amount of cGMP produced using a cGMP EIA kit according to the

manufacturer's instructions.

Calculate the fold activation of sGC by Ipramidil compared to the basal activity (no drug).

Conclusion
Ipramidil presents an interesting scaffold for the development of novel therapeutic agents,

particularly in the cardiovascular arena, due to its function as a nitric oxide donor. This guide

provides a foundational understanding of its chemical properties, a plausible synthetic route,

and its mechanism of action. The detailed experimental protocols are intended to serve as a

practical resource for researchers aiming to further investigate the synthesis and biological

activities of Ipramidil and related furoxan derivatives. Further studies are warranted to fully

elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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